molecular formula C25H35BN4O8 B12776990 Bortezomib D-mannitol CAS No. 444576-08-3

Bortezomib D-mannitol

Cat. No.: B12776990
CAS No.: 444576-08-3
M. Wt: 530.4 g/mol
InChI Key: QDMRNLRJDHCHLB-DNNBANOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bortezomib D-mannitol involves the esterification of bortezomib with D-mannitol. The process typically avoids excessive use of solvents and involves convenient, industrially feasible, and economical techniques . The reaction conditions are optimized to improve the purity of the final product .

Industrial Production Methods

Industrial production methods for this compound focus on large-scale synthesis while maintaining high purity and stability. The process involves the use of boronic acid derivatives and peptide synthesis techniques . The final product is often formulated as a lyophilized powder for reconstitution before administration .

Chemical Reactions Analysis

Types of Reactions

Bortezomib D-mannitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to maintain the integrity of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives and metabolites that retain the proteasome inhibitory activity of the parent compound .

Scientific Research Applications

Bortezomib D-mannitol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bortezomib D-mannitol is unique due to its combination with D-mannitol, which enhances its solubility and stability. This combination allows for more effective clinical use and improved patient outcomes .

Properties

CAS No.

444576-08-3

Molecular Formula

C25H35BN4O8

Molecular Weight

530.4 g/mol

IUPAC Name

N-[(2S)-1-[[(1R)-1-[(4R,5R)-4,5-bis[(1R)-1,2-dihydroxyethyl]-1,3,2-dioxaborolan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C25H35BN4O8/c1-15(2)10-21(26-37-22(19(33)13-31)23(38-26)20(34)14-32)30-24(35)17(11-16-6-4-3-5-7-16)29-25(36)18-12-27-8-9-28-18/h3-9,12,15,17,19-23,31-34H,10-11,13-14H2,1-2H3,(H,29,36)(H,30,35)/t17-,19+,20+,21-,22+,23+/m0/s1

InChI Key

QDMRNLRJDHCHLB-DNNBANOASA-N

Isomeric SMILES

B1(O[C@@H]([C@H](O1)[C@@H](CO)O)[C@@H](CO)O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3

Canonical SMILES

B1(OC(C(O1)C(CO)O)C(CO)O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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